molecular formula C19H20N4O4 B2647407 1-(3,4-dimethoxyphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea CAS No. 1060281-24-4

1-(3,4-dimethoxyphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea

Cat. No.: B2647407
CAS No.: 1060281-24-4
M. Wt: 368.393
InChI Key: VCNVWGQUKHVHBK-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxyphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a dimethoxyphenyl group and a pyrido[1,2-a]pyrimidinyl group linked by a urea moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxyphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the 3,4-dimethoxyphenyl isocyanate, which is then reacted with 2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amine under controlled conditions to form the desired urea derivative. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethoxyphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the urea moiety, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Scientific Research Applications

1-(3,4-dimethoxyphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dimethoxyphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiourea
  • 1-(3,4-dimethoxyphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbamate

Uniqueness

Compared to similar compounds, 1-(3,4-dimethoxyphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea exhibits unique properties due to the presence of the urea moiety, which can form hydrogen bonds and interact with biological targets in a distinct manner. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-11-7-8-23-16(9-11)20-12(2)17(18(23)24)22-19(25)21-13-5-6-14(26-3)15(10-13)27-4/h5-10H,1-4H3,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNVWGQUKHVHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)NC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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